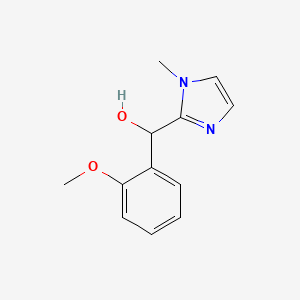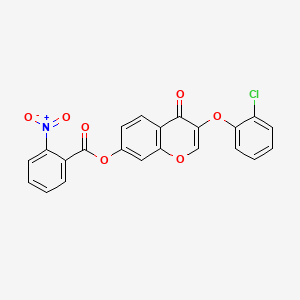![molecular formula C24H32N2O3 B4880586 N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4880586.png)
N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, commonly known as MPHP, is a synthetic compound that belongs to the family of cathinones. This compound has gained popularity in the scientific community due to its potential therapeutic applications. MPHP is known for its stimulant and psychoactive properties, making it a subject of interest for various studies.
作用机制
The mechanism of action of MPHP is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This results in increased alertness, focus, and euphoria.
Biochemical and Physiological Effects:
MPHP has been shown to have various biochemical and physiological effects. Studies have shown that MPHP increases heart rate, blood pressure, and body temperature. Additionally, MPHP has been shown to increase the levels of stress hormones such as cortisol and adrenaline.
实验室实验的优点和局限性
MPHP has several advantages for lab experiments. It is a synthetic compound, making it easier to control the dosage and purity of the substance. Additionally, MPHP is relatively stable, making it easier to store and transport. However, MPHP has limitations as well. It has psychoactive properties, making it difficult to use in certain experiments. Additionally, the potential for abuse and addiction makes it necessary to handle the substance with caution.
未来方向
There are several future directions for the study of MPHP. One potential direction is to study its potential therapeutic applications in the treatment of inflammatory and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of MPHP. Finally, more studies are needed to determine the potential risks and benefits of using MPHP in clinical settings.
Conclusion:
In conclusion, MPHP is a synthetic compound with potential therapeutic applications. The synthesis of MPHP involves the reaction of 4-aminobenzonitrile with 1-(2-phenylethyl)piperidine in the presence of a reducing agent. MPHP has been shown to have anti-inflammatory and neuroprotective properties. The mechanism of action of MPHP is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. MPHP has several advantages for lab experiments, but it also has limitations due to its psychoactive properties. There are several future directions for the study of MPHP, including its potential therapeutic applications and further research on its mechanism of action.
合成方法
The synthesis of MPHP involves the reaction of 4-aminobenzonitrile with 1-(2-phenylethyl)piperidine in the presence of a reducing agent. The resulting product is then reacted with 3-methoxypropyl chloride to obtain N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide.
科学研究应用
MPHP has been shown to have potential therapeutic applications in the treatment of various health conditions. Studies have shown that MPHP has anti-inflammatory properties, making it a potential treatment for inflammatory disorders. Additionally, MPHP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(3-methoxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-28-19-5-15-25-24(27)21-8-10-22(11-9-21)29-23-13-17-26(18-14-23)16-12-20-6-3-2-4-7-20/h2-4,6-11,23H,5,12-19H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJASVGXTVFKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide](/img/structure/B4880508.png)
![1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4880510.png)
![N-(2-furylmethyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]acetamide](/img/structure/B4880516.png)

![1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4880522.png)

![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4880538.png)

![phenyl 1-hydroxy-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B4880573.png)
![N-1,3-benzodioxol-5-yl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4880578.png)


![methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4880606.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4880624.png)